molecular formula C13H21N5O2 B1373719 Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate CAS No. 1190071-58-9

Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate

Cat. No. B1373719
CAS RN: 1190071-58-9
M. Wt: 279.34 g/mol
InChI Key: DSRMFAMWADHBSB-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate” is a chemical compound with potential implications in various fields of research and industry . It has a molecular weight of 279.34 .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The single crystal of the compound was evaluated using X-ray diffraction (XRD) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and require further study.


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 279.34 . Its InChI Code is 1S/C13H21N5O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-10(14)8-16-11/h8-9H,4-7H2,1-3H3 .

Scientific Research Applications

  • Synthesis and Characterization : Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate derivatives have been synthesized and characterized through techniques like X-ray diffraction, NMR spectroscopy, and LCMS. These studies contribute to the understanding of the chemical structure and properties of these compounds (Sanjeevarayappa et al., 2015).

  • Biological Evaluation : Some derivatives of this compound have been screened for biological activities, such as antibacterial and anthelmintic activities. The findings indicate varying degrees of effectiveness, contributing to the exploration of potential therapeutic applications (Kulkarni et al., 2016).

  • Structural Studies : Extensive structural studies, including single-crystal X-ray analysis, have been conducted on this compound and its derivatives. These studies provide insights into the molecular structure, which is crucial for understanding its chemical behavior and potential applications in drug design and development (Gumireddy et al., 2021).

  • Intermediate for Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of various biologically active benziimidazole compounds, highlighting its significance in medicinal chemistry (Liu Ya-hu, 2010).

  • Crystal Packing Analysis : The crystal packing and intermolecular interactions of this compound derivatives have been analyzed. Such studies are important for understanding the compound's stability and reactivity (Mamat et al., 2012).

Mechanism of Action

The mechanism of action of “Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate” is not fully understood. More research is needed to elucidate its precise mechanism of action .

Safety and Hazards

The safety and hazards of “Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate” are not fully known. It is recommended to handle it with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-10(14)8-16-11/h8-9H,4-7H2,1-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRMFAMWADHBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190071-58-9
Record name tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 189c (2.5 g, 5.6 mmol) in methanol (25 mL) was added sodium acetate (0.56 g, 6.8 mmol) and hydroxylamine hydrochloride (0.7 g, 10 mmol). The reaction mixture was stirred for 0.5 h. It was then concentrated under reduced pressure and the residue was purified by column chromatography eluting with 15:1 dichloromethane/methanol to afford 189d(1.3 g, 71%). MS: [M+H]+ 280.3.
Name
189c
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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